1-(2-aminoethyl)-6-(methylthio)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Overview
Description
1-(2-aminoethyl)-6-(methylthio)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines
Mechanism of Action
Target of Action
The compound contains a pyrimidin-2-amine derivative, which is known to inhibit PLK4, a serine/threonine protein kinase . PLK4 is a master regulator of centriole duplication, which is significant for maintaining genome integrity .
Mode of Action
This inhibition could potentially disrupt centriole duplication, leading to cell cycle arrest and apoptosis in cancer cells .
Biochemical Pathways
The inhibition of PLK4 can disrupt the normal cell cycle, affecting the biochemical pathways involved in cell division and growth . This can lead to the death of rapidly dividing cells, such as cancer cells .
Pharmacokinetics
Similar compounds with a pyrimidin-2-amine core have shown good plasma stability and liver microsomal stability .
Result of Action
The inhibition of PLK4 can lead to cell cycle arrest and apoptosis in cancer cells . This can result in the reduction of tumor growth and potentially the shrinkage of existing tumors .
Biochemical Analysis
Biochemical Properties
1-(2-aminoethyl)-6-(methylthio)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with serine/threonine protein kinase PLK4, a master regulator of centriole duplication . This interaction is crucial for maintaining genome integrity and has implications in cancer research, as PLK4 overexpression is detected in various cancers . The compound acts as an inhibitor of PLK4, thereby potentially regulating cell division and proliferation.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound exhibits antiproliferative activity against breast cancer cells . By inhibiting PLK4, it disrupts the centriole duplication process, leading to cell cycle arrest and apoptosis in cancer cells. This makes the compound a promising candidate for cancer therapy.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of PLK4, inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream targets involved in centriole duplication, thereby halting cell division. Additionally, the compound may influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits good plasma stability with a half-life of over 289.1 minutes and liver microsomal stability with a half-life of over 145 minutes . These properties suggest that the compound remains active for extended periods, allowing for sustained inhibition of PLK4. Long-term studies have shown that the compound maintains its antiproliferative effects over time, with no significant degradation observed.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits PLK4 activity without causing significant toxicity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed. These findings highlight the importance of optimizing the dosage to achieve therapeutic effects while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and clearance from the body . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of various metabolites. These metabolic processes influence the compound’s bioavailability and efficacy.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . The compound is known to interact with ATP-binding cassette (ABC) transporters, which facilitate its efflux from cells. Additionally, it binds to plasma proteins, affecting its distribution and accumulation in different tissues. These interactions play a crucial role in determining the compound’s pharmacokinetics and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with PLK4 and other target proteins . Post-translational modifications, such as phosphorylation, may influence its localization and activity. Understanding the subcellular distribution of the compound is crucial for elucidating its mechanism of action and optimizing its therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-aminoethyl)-6-(methylthio)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-(2-aminoethyl)-6-(methylthio)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the methylthio group to a sulfoxide or sulfone.
Reduction: Reduction reactions can target the pyrazolo[3,4-d]pyrimidine core or the aminoethyl side chain.
Substitution: Nucleophilic substitution reactions can replace the aminoethyl or methylthio groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups into the molecule .
Scientific Research Applications
1-(2-aminoethyl)-6-(methylthio)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: :
Properties
IUPAC Name |
1-(2-aminoethyl)-6-methylsulfanyl-N-propylpyrazolo[3,4-d]pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N6S/c1-3-5-13-9-8-7-14-17(6-4-12)10(8)16-11(15-9)18-2/h7H,3-6,12H2,1-2H3,(H,13,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTMWPSHKXNBTQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C2C=NN(C2=NC(=N1)SC)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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